Synthetic Utility: Baylis–Hillman Electrophile Yields vs. Expected Reaction Pathway
In TiCl₄‑mediated Baylis–Hillman reactions with ethyl acrylate, aminomethylbenzotriazoles act as effective electrophiles, affording benzotriazolated adducts in 66–80% yield. This outcome represents a deviation from the conventional Baylis–Hillman product profile and underscores the unique reactivity conferred by the aminomethyl‑benzotriazole scaffold [1]. The benzotriazolyl group serves as an excellent leaving group, enabling subsequent substitution with thiols or transformation to Baylis–Hillman olefins via NaH treatment—transformations not accessible to unsubstituted benzotriazole or methylbenzotriazole under the same conditions [1].
| Evidence Dimension | Reaction yield (Baylis–Hillman adduct formation) |
|---|---|
| Target Compound Data | 66–80% yield of benzotriazolated adduct |
| Comparator Or Baseline | Expected conventional Baylis–Hillman product (olefin) or no reaction with BTA/MBZT under these conditions |
| Quantified Difference | Exclusive formation of benzotriazolated adduct in 66–80% yield, whereas BTA and MBZT do not participate as electrophiles in this transformation |
| Conditions | Ethyl acrylate, TiCl₄ (1.0 equiv), 20 °C, 16–20 h |
Why This Matters
This reactivity profile enables the use of aminomethylbenzotriazole as a multifunctional electrophile in C–C bond-forming reactions, a role that unsubstituted and alkyl‑substituted benzotriazoles cannot fulfill.
- [1] Katritzky, A. R.; Kim, M. S.; Widyan, K. The Baylis–Hillman reaction of substituted aminomethylbenzotriazoles. ARKIVOC 2008, (iii), 91–101. DOI: 10.3998/ark.5550190.0009.310. View Source
